molecular formula C12H10ClNO3 B011771 1-acetyl-6-chloro-1H-indol-3-yl acetate CAS No. 108761-33-7

1-acetyl-6-chloro-1H-indol-3-yl acetate

Cat. No.: B011771
CAS No.: 108761-33-7
M. Wt: 251.66 g/mol
InChI Key: XOHGAYIKCAZFFX-UHFFFAOYSA-N
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Description

1-Acetyl-6-chloro-1H-indol-3-yl acetate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of an acetyl group at the first position, a chlorine atom at the sixth position, and an acetate group at the third position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-6-chloro-1H-indol-3-yl acetate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Acetylation: The acetyl group can be introduced by reacting the indole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Acetylation at the Third Position: The final step involves the acetylation of the indole derivative at the third position using acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-6-chloro-1H-indol-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the sixth position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of oxidized indole derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

1-Acetyl-6-chloro-1H-indol-3-yl acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-Acetyl-6-chloro-1H-indol-3-yl acetate can be compared with other similar compounds, such as:

    1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate: Similar structure but with a bromine atom instead of chlorine.

    1-Acetyl-6-fluoro-1H-indol-3-yl acetate: Similar structure but with a fluorine atom instead of chlorine.

    1-Acetyl-6-methyl-1H-indol-3-yl acetate: Similar structure but with a methyl group instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(1-acetyl-6-chloroindol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-7(15)14-6-12(17-8(2)16)10-4-3-9(13)5-11(10)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHGAYIKCAZFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=C(C=C2)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470835
Record name 1-acetyl-6-chloro-1H-indol-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108761-33-7
Record name 1-acetyl-6-chloro-1H-indol-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetyl-6-chloro-1H-indol-3-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 5 L, 3-neck flask equipped with mechanical stirring, reflux condenser and gas evolution bubbler was placed 335 g (1.33M) of 5-chloro-2-carboxyphenylglycine sodium salt, 2.3 l acetic anhydride and 421 g of anhydrous sodium acetate. The mixture was brought to reflux and maintained for 3 hours until the evolution of carbon dioxide was nearly complete. The mixture was placed in a beaker while hot and chilled to 0° C. overnight. The next day, the product was filtered off and mixed with 2 L water and stirred for 1 hour to hydrolyze any residual acetic anhydride. The solid was filtered off and washed with water and then dried in vacuo. This crude material, when dry, was dissolved in the minimum of hot ethyl acetate and allowed to crystallize overnight at 0° C. After filtering and washing with a little cold hexane, and drying in vacuo, the product weighed 150 g and had a melting point of 112°-113° C.
Name
5-chloro-2-carboxyphenylglycine sodium salt
Quantity
335 g
Type
reactant
Reaction Step One
Quantity
2.3 L
Type
reactant
Reaction Step Two
Quantity
421 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Into a 5 liter, 3-neck flask equipped with mechanical stirring, reflux condenser and gas evolution bubbler is placed 335 g (1.33M) of 5-chloro-2-carboxyphenylglycine sodium salt, 2.3 liters acetic anhydride and 421 g of anhydrous sodium acetate. The mixture is brought to reflux and maintained for 3 hours until the evolution of carbon dioxide is nearly complete. The mixture is placed in a beaker while hot and chilled to 0° C. overnight. The next day the product is recovered by filtration and mixed with 2 liters water and stirred for 1 hour to hydrolyze any residual acetic anhydride. This crude material, when dry, is dissolved in the minimum of hot ethyl acetate and allowed to crystallize overnight at 0° C. After filtering and washing with a little cold hexane, and drying in vacuo, the product weighed about 150 g and has a melting point of about 112°-113° C.
Name
5-chloro-2-carboxyphenylglycine sodium salt
Quantity
335 g
Type
reactant
Reaction Step One
Quantity
421 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.3 L
Type
reactant
Reaction Step Four

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